![molecular formula C16H31N3OS2 B12672418 Octanamide, N-[5-[(aminodithioxoethyl)amino]-4-methylpentyl]- CAS No. 139423-25-9](/img/structure/B12672418.png)
Octanamide, N-[5-[(aminodithioxoethyl)amino]-4-methylpentyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Octanamide, N-(5-((2-amino-1,2-dithioxoethyl)amino)-4-methylpentyl)-: is a chemical compound known for its unique structure and potential applications in various fields. This compound belongs to the class of amides and contains a distinctive dithioxoethyl group, which contributes to its reactivity and functionality.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Octanamide, N-(5-((2-amino-1,2-dithioxoethyl)amino)-4-methylpentyl)- typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the dithioxoethyl group: This step involves the reaction of a suitable precursor with sulfur sources under controlled conditions to introduce the dithioxoethyl moiety.
Amidation reaction: The intermediate product is then reacted with octanoic acid or its derivatives to form the amide bond.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of Octanamide, N-(5-((2-amino-1,2-dithioxoethyl)amino)-4-methylpentyl)- may involve large-scale reactors and optimized reaction conditions to ensure high yield and efficiency. The use of automated systems and continuous flow processes can further enhance the scalability and reproducibility of the synthesis.
化学反応の分析
Types of Reactions
Octanamide, N-(5-((2-amino-1,2-dithioxoethyl)amino)-4-methylpentyl)- undergoes various chemical reactions, including:
Oxidation: The dithioxoethyl group can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the dithioxoethyl group to thiols or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substitution reagents: Halides, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dithioxoethyl group can yield sulfoxides or sulfones, while reduction can produce thiols.
科学的研究の応用
Octanamide, N-(5-((2-amino-1,2-dithioxoethyl)amino)-4-methylpentyl)- has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals, materials, and coatings.
作用機序
The mechanism of action of Octanamide, N-(5-((2-amino-1,2-dithioxoethyl)amino)-4-methylpentyl)- involves its interaction with specific molecular targets and pathways. The dithioxoethyl group can interact with biological molecules, leading to various effects such as enzyme inhibition or modulation of signaling pathways. The exact mechanism depends on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- **Hexanamide, N-(5-((2-amino-1,2-dithioxoethyl)amino)-4-methylpentyl)-
- **Decanamide, N-(5-((2-amino-1,2-dithioxoethyl)amino)-4-methylpentyl)-
Uniqueness
Octanamide, N-(5-((2-amino-1,2-dithioxoethyl)amino)-4-methylpentyl)- is unique due to its specific chain length and the presence of the dithioxoethyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
特性
CAS番号 |
139423-25-9 |
|---|---|
分子式 |
C16H31N3OS2 |
分子量 |
345.6 g/mol |
IUPAC名 |
N-[5-[(2-amino-2-sulfanylideneethanethioyl)amino]-4-methylpentyl]octanamide |
InChI |
InChI=1S/C16H31N3OS2/c1-3-4-5-6-7-10-14(20)18-11-8-9-13(2)12-19-16(22)15(17)21/h13H,3-12H2,1-2H3,(H2,17,21)(H,18,20)(H,19,22) |
InChIキー |
SBKUIOQHQOBSOQ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCC(=O)NCCCC(C)CNC(=S)C(=S)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


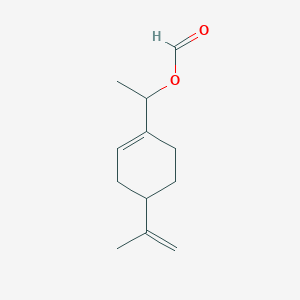

![5-O-[(3R)-nonan-3-yl] 1-O-[(2R)-2-propylhexyl] pentanedioate](/img/structure/B12672354.png)
![4,4'-Methylenebis[6-(tert-butyl)-1,1,3,3-tetramethylindan-5-OL]](/img/structure/B12672372.png)

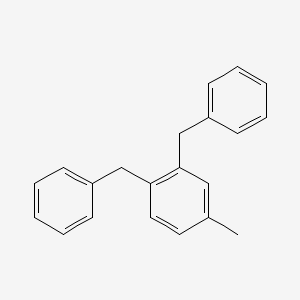
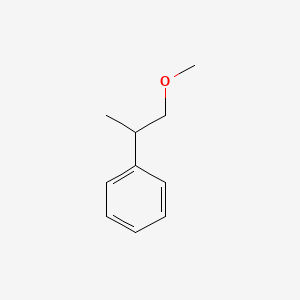



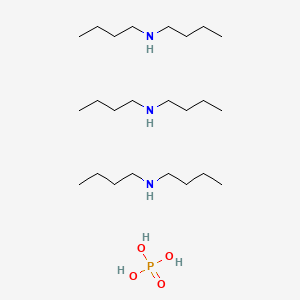
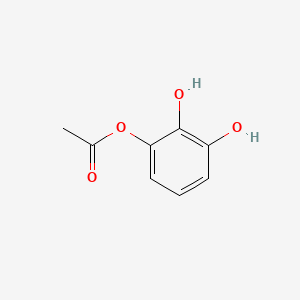
![Methyl 3,3-dimethylbicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B12672422.png)

